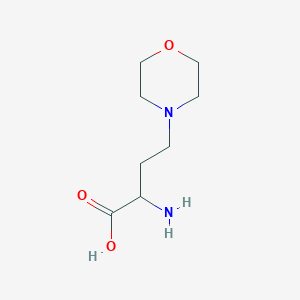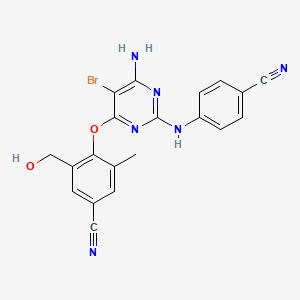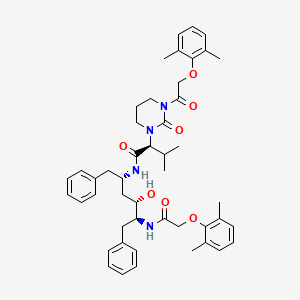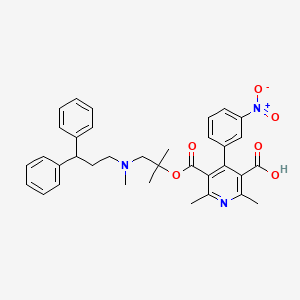
Lercanidipine Impurity B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lercanidipine Impurity B, also known as Ethyl methyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate , is an impurity of Lercanidipine, a dihydropyridine calcium channel blocker used for the management of hypertension .
Synthesis Analysis
The synthesis of Lercanidipine and its impurities has been achieved using High Performance Liquid Chromatography (HPLC) methods . The Lercanidipine and its impurities were resolved on an Inertsil ODS 3V 150 X 4.6 mm, C18 column using a mobile phase system containing 0.1% TFA: Acetonitrile (50:50 v/v.) at a detector wavelength of 225 nm, with a flow rate of 1.0 ml/min and a column temperature of 300C .Molecular Structure Analysis
The molecular formula of Lercanidipine Impurity B is C35H37N3O6 . The molecular weight is 595.7 .Chemical Reactions Analysis
The chemical reactions involving Lercanidipine and its impurities have been studied using liquid chromatographic methods . The acetonitrile content and pH of the mobile phase were factors extracted for analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of Lercanidipine and its impurities have been analyzed using liquid chromatographic methods . The most appropriate conditions for rapid, sensitive, precise, and reproducible analysis were defined .Applications De Recherche Scientifique
Application 1: Analytical Method Development and Validation
- Methods: The Lercanidipine and its impurities were resolved on an Inertsil ODS 3V 150 X 4.6 mm, C18 column using a mobile phase system containing 0.1% TFA: Acetonitrile (50:50 v/v.) at detector wavelength 225 nm, with flow rate 1.0 ml/min and column temperature 30°C .
- Results: Good linearity was observed for Lercanidipine impurity over the concentration range of 50 – 250µg/ml, with the linear regression (Correlation coefficient R = 0.999) and proved to be robust. The LOD and LOQ of Lercanidipine were 50 ng/ml and 500ng/ml, respectively, for a 10 µL injection volume .
Application 2: LC Determination of Lercanidipine and Its Impurities
- Methods: The most appropriate mobile phase was found to be a 35:65 mixture of acetonitrile and an aqueous solution of 1.5% TEA, pH adjusted to 3.0 by addition of orthophosphoric acid, at a flow rate 1.0 mL min −1. Separations were performed on a 20 × 4.6 mm, 3.5-μm particle size, C 18 column, at 20 °C, with UV detection at 240 nm .
- Results: The lercanidipine hydrochloride content was 100.6% (RSD 0.34%) and the levels of the impurities met stipulated requirements well, i.e. impurity 1, 0.018% (RSD 3.8%), impurity 3, 0.17% (RSD 0.2%), and impurity B below the LOD .
Application 3: Quality Control in Commercial Production
- Summary: Lercanidipine Impurity B is used in the quality control (QC) application during the commercial production of Lercanidipine .
- Methods: The impurity levels in the drug are monitored using analytical techniques such as HPLC. The presence of impurities, including Impurity B, can affect the safety and efficacy of the drug, so they must be kept within acceptable limits .
- Results: The levels of impurities are reported as a percentage of the active pharmaceutical ingredient (API). If the levels exceed the stipulated requirements, the batch may be rejected .
Application 4: Method Development for Impurity Analysis
- Summary: This application involves the development of methods for the analysis of Lercanidipine and its impurities, including Impurity B .
- Methods: Various chromatographic methods, such as liquid chromatography (LC), are used to separate and quantify the impurities. The choice of method depends on the nature of the impurities and the requirements of the analysis .
- Results: The results of the analysis provide information about the quantity of each impurity in the sample. This information is crucial for ensuring the quality of the drug .
Application 5: Reference Standard in Pharmaceutical Research
- Summary: Lercanidipine Impurity B is used as a reference standard in pharmaceutical research . Reference standards are high-quality, pure samples used as benchmarks in drug testing .
- Results: The use of reference standards ensures the accuracy and reliability of experimental results .
Application 6: Regulatory Compliance
- Summary: Lercanidipine Impurity B is important in regulatory compliance . Drug manufacturers must demonstrate that their products meet certain quality standards, including limits on impurity levels .
- Methods: Regulatory bodies require detailed testing and documentation of impurity levels. This often involves analytical techniques such as liquid chromatography .
- Results: Compliance with regulatory standards ensures the safety and efficacy of pharmaceutical products .
Orientations Futures
The future directions for the study of Lercanidipine and its impurities could involve further optimization of the liquid chromatographic method for separation of Lercanidipine and its impurities . Additionally, more research could be conducted to understand the impact of Lercanidipine Impurity B on the efficacy and safety of Lercanidipine.
Propriétés
IUPAC Name |
5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N3O6/c1-23-30(33(39)40)32(27-17-12-18-28(21-27)38(42)43)31(24(2)36-23)34(41)44-35(3,4)22-37(5)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26/h6-18,21,29H,19-20,22H2,1-5H3,(H,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPFRTCYDMQXMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lercanidipine Impurity B | |
CAS RN |
1119226-97-9 |
Source


|
| Record name | 5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

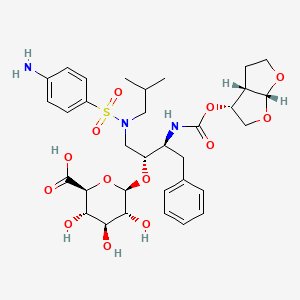


![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
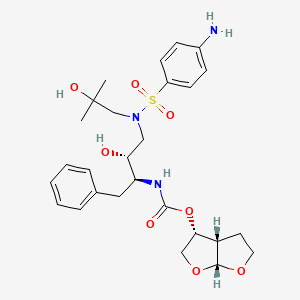
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)
